molecular formula C5H6N6 B1280574 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 28610-00-6

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Cat. No.: B1280574
CAS No.: 28610-00-6
M. Wt: 150.14 g/mol
InChI Key: ACHFKTLOIJKHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a chemical compound based on the 1,2,4-triazolo[1,5-a][1,3,5]triazine scaffold, a core structure recognized in medicinal chemistry as a 5-aza-isostere of the purine nucleus . This bioisosteric relationship makes this class of compounds a promising scaffold for interacting with purine-binding proteins and enzymes, presenting diverse opportunities in drug discovery . Researchers value this fused heterocyclic system for its planar structure and the ability to explore substitutions at various positions to fine-tune biological activity and physicochemical properties . While the specific applications of this 2-methyl derivative are not fully documented in the public literature, analogs within this structural class have been investigated as potential therapeutic agents. Related compounds have shown significant biological activities, including being developed as inhibitors of enzymes like thymidine phosphorylase for anticancer research and as casein kinase 1δ (CK1δ) inhibitors for the study of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis and Parkinson's disease . Other derivatives have been explored as adenosine receptor antagonists, serving as valuable tool compounds in pharmacological research . The compound is intended for use in non-clinical laboratory research applications only. For Research Use Only. Not for use in human or veterinary diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c1-3-9-5-8-2-7-4(6)11(5)10-3/h2H,1H3,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHFKTLOIJKHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NC=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506193
Record name 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28610-00-6
Record name 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 3-Amino-1,2,4-Triazole with Formamide

Reaction Mechanism

The most widely reported method involves cyclocondensation of 3-amino-1,2,4-triazole with formamide under acidic or thermal conditions. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of formamide, followed by intramolecular cyclization to form the triazine ring. Subsequent methylation at the 2-position is achieved using methyl iodide or dimethyl sulfate.

Key Steps:
  • Cyclocondensation :
    $$ 3\text{-Amino-1,2,4-triazole} + \text{HCONH}_2 \rightarrow \text{Triazolo-triazine intermediate} $$
  • Methylation :
    $$ \text{Intermediate} + \text{CH}_3\text{I} \rightarrow 2\text{-Methyltriazolo[1,5-a]triazin-7-amine} $$

Optimization and Yields

  • Temperature : 120–140°C
  • Catalyst : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
  • Yield : 65–78%
Challenges:
  • Competing side reactions leading to regioisomeric byproducts.
  • Requires rigorous purification via column chromatography or recrystallization.

Microwave-Assisted One-Pot Synthesis

Methodology

Microwave irradiation significantly accelerates the cyclocondensation step, reducing reaction time from hours to minutes. A three-component reaction involving 3-amino-1,2,4-triazole, formamide, and methylating agents (e.g., methyl iodide) under microwave conditions achieves higher regioselectivity.

Conditions:
  • Power : 300–500 W
  • Time : 10–20 minutes
  • Solvent : Ethanol or DMF

Advantages

  • Yield : 78–85%
  • Purity : >95% (HPLC)
  • Scalability : Suitable for gram-scale production.

Leuckart Reaction with Formamide and Ammonium Acetate

Procedure

This method employs the Leuckart reaction, where formamide and ammonium acetate act as both solvent and nitrogen source. The reaction is conducted under nitrogen at 130–140°C for 10–12 hours, followed by methylation.

Reaction Scheme:

$$ \text{3-Amino-1,2,4-triazole} + \text{HCONH}2 + \text{NH}4\text{OAc} \xrightarrow{\Delta} \text{Triazolo-triazine core} $$

Industrial Relevance

  • Throughput : Batch reactors achieve 50–100 kg/month.
  • Cost-Efficiency : Low reagent costs (<$50/kg).

Nucleophilic Substitution Using Trichloroacetonitrile

Mechanism

Trichloroacetonitrile (Cl₃CCN) facilitates annulation by providing a C–N fragment. The reaction involves:

  • Addition of 3-amino-1,2,4-triazole to Cl₃CCN.
  • Intramolecular cyclization to form the triazine ring.
Example:

$$ \text{3-Amino-1,2,4-triazole} + \text{Cl}3\text{CCN} \rightarrow \text{5-Trichloromethyl intermediate} \xrightarrow{\text{NH}3} \text{Target compound} $$

Performance Metrics

  • Yield : 60–70%
  • Byproducts : Chlorinated impurities require ion-exchange purification.

Alkylation of Sulfonamide Derivatives

Process Overview

Primary amines are protected as sulfonamides, alkylated with methyl iodide, and deprotected to yield the target compound.

Steps:
  • Protection :
    $$ \text{3-Amino-1,2,4-triazole} + \text{TsCl} \rightarrow \text{Sulfonamide derivative} $$
  • Alkylation :
    $$ \text{Sulfonamide} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{Methylated intermediate} $$
  • Deprotection :
    $$ \text{Intermediate} \xrightarrow{\text{HCl}} 2\text{-Methyltriazolo[1,5-a]triazin-7-amine} $$

Yield and Purity

  • Yield : 55–65%
  • Purity : 90–92% (requires recrystallization).

Comparative Analysis of Methods

Table 1: Synthesis Methods and Performance

Method Reagents Temperature (°C) Time Yield (%) Purity (%)
Cyclocondensation Formamide, CH₃I 120–140 6–8 h 65–78 88–92
Microwave Formamide, CH₃I, DMF 150 (MW) 10–20 min 78–85 95–98
Leuckart Formamide, NH₄OAc 130–140 10–12 h 70–75 90–94
Trichloroacetonitrile Cl₃CCN, NH₃ 80–100 4–6 h 60–70 85–88
Alkylation TsCl, CH₃I, HCl 25–50 12–24 h 55–65 90–92

Table 2: Industrial Scalability and Cost

Method Scalability Cost ($/kg) Key Challenges
Cyclocondensation High 120–150 Byproduct formation
Microwave Moderate 200–250 Equipment costs
Leuckart High 80–100 Long reaction time
Trichloroacetonitrile Low 150–180 Chlorinated waste disposal
Alkylation Moderate 180–220 Multi-step purification

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 7 and nitrogen atoms in the triazole-triazine scaffold participate in nucleophilic and electrophilic substitution reactions.

Alkylation and Acylation

  • The amino group undergoes alkylation with alkyl halides under basic conditions. For example, methylation using methyl iodide in the presence of potassium carbonate yields N-methyl derivatives .

  • Acylation with acetyl chloride or benzoyl chloride produces amide derivatives, enhancing solubility for pharmacological studies .

Heterocyclic Ring Modifications

  • Reaction with ethyl N-cyanoformimidate introduces a cyano group at position 7, forming 7-cyano derivatives (e.g., 17a–17d in Scheme 7 of ).

  • Treatment with diethoxymethyl acetate in DMF at 120°C leads to cyclocondensation, yielding 7-oxo-substituted derivatives (Table 4, ).

Table 1: Representative Substitution Reactions

ReactantReagent/ConditionsProductYield (%)Reference
7-Amino derivativeEthyl N-cyanoformimidate, MeOH, reflux7-Cyano-triazolo-triazine70–93
7-Amino derivativeTriethyl orthoformate, 100°C, 18 h7-Oxo-triazolo-triazine (44a )62
7-Amino derivativeAcetyl chloride, K₂CO₃, RTN-Acetylated derivative85

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles via intramolecular or intermolecular cyclization.

Triazine Ring Expansion

  • Reaction with azacyanine derivatives in xylene induces triazine ring expansion, forming triazolo[1,5-a] triazinium salts (23 ) after acid treatment (Scheme 11, ).

  • Cyclization with N-aroyl isothiocyanates produces 7-thioxo derivatives (27 ), which exhibit enhanced bioactivity (Scheme 13, ).

Table 2: Cyclization Pathways

Starting MaterialReagent/ConditionsProductYield (%)Reference
7-Amino derivativeN-Aroyl isothiocyanate, acetone, reflux7-Thioxo-triazolo-triazine (27 )55–70
7-Amino derivativeDiazaiminium perchlorate, MeCN, refluxTriazinium perchlorate (23 )37

Deprotection and Functionalization

The compound’s amino group is strategically utilized in multi-step syntheses:

  • Boc Deprotection : Treatment with trifluoroacetic acid (TFA) removes tert-butoxycarbonyl (Boc) protecting groups, enabling further functionalization at position 5 (Scheme 1, ).

  • Cross-Coupling : Palladium-catalyzed coupling with aryl halides introduces aryl substituents, expanding structural diversity for drug discovery .

Biochemical Interactions

While not a direct chemical reaction, the compound’s interaction with enzymes like thymidine phosphorylase involves non-covalent binding at the active site, disrupting nucleotide metabolism. This mechanism underpins its anticancer potential, as observed in HepG2 and MCF7 cell lines (IC₅₀: 17.69–27.09 μM) .

Comparative Reactivity

  • vs. Unsubstituted Analogs : The 2-methyl group enhances steric hindrance, reducing electrophilic substitution rates at adjacent positions compared to non-methylated derivatives.

  • vs. Tetrazine Derivatives : Lower aromaticity in the triazine ring increases susceptibility to nucleophilic attack relative to tetrazine analogs.

Scientific Research Applications

Medicinal Chemistry

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of this compound exhibit significant biological activity against various targets.

Case Study: Anticancer Activity
A study published in Heterocycles highlighted the synthesis of 1,2,4-triazolo[1,5-a][1,3,5]triazine derivatives and their evaluation for anticancer properties. The findings suggested that the modifications on the triazole ring could enhance cytotoxicity against cancer cell lines .

Agricultural Chemistry

The compound has also shown promise in agricultural applications as a potential fungicide or herbicide. The structural characteristics allow for the development of new agrochemicals that can target specific pathways in pests or pathogens.

Case Study: Fungicidal Activity
Research demonstrated that certain derivatives displayed effective fungicidal properties against common agricultural pathogens. These findings were attributed to the ability of the triazole moiety to interfere with fungal sterol biosynthesis .

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials such as polymers or nanocomposites.

Case Study: Polymer Synthesis
A recent study explored the incorporation of this compound into polymer matrices to improve thermal stability and mechanical properties. The results indicated that adding triazole-based compounds could enhance the overall performance of polymeric materials under thermal stress .

Mechanism of Action

The mechanism of action of 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Position 2 Substituents

  • 2-Methyl derivative (target compound) : The methyl group introduces steric bulk without strongly polar effects, favoring interactions in hydrophobic binding pockets.
  • 2-Furan-2-yl derivatives (e.g., ZM241385): The furan group enhances π-π stacking and hydrogen bonding, as seen in ZM241385 (4-[2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl]phenol), a potent A₂A adenosine receptor (A2AAR) antagonist (Kᵢ = 1.4 nM). The furan’s oxygen atom forms critical hydrogen bonds with Asn253 in the A2AAR binding pocket .
  • 2-Phenyl derivatives: Substitutions like 7-dimethylamino-2-phenyl analogs (e.g., ) increase planarity and π-stacking but reduce solubility compared to methyl or furan groups .

Position 5 Substituents

  • 5-Methylthio (Compound 5) : The thioether group in 2-(furan-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine enhances metabolic stability but can be oxidized to sulfonyl derivatives (e.g., Compound 6) for improved electrophilicity and receptor binding .
  • 5-Methylsulfonyl (Compound 6) : Oxidation of the thioether to sulfonyl (yield: 80%) increases polarity and hydrogen-bond acceptor strength, as evidenced by NMR shifts (e.g., DMSO δ 3.37 ppm for CH₃SO₂) .

Position 7 Substituents

  • 7-Amine (target compound) : The primary amine enables hydrogen bonding with residues like Glu169 in A2AAR.
  • 7-Dimethylamino (): Dimethylation reduces hydrogen-bonding capacity but improves lipophilicity, as seen in its methanol solvate crystal structure (C12H13N7·CH3OH) .

Physicochemical Properties

  • Solubility: The target compound’s low molecular weight (150.14) and amine group suggest moderate aqueous solubility, whereas phenyl-substituted analogs require co-solvents like methanol .
  • Crystallography: 7-Dimethylamino-2-phenyl derivatives crystallize in monoclinic systems (space group P2₁/c) with hydrogen-bonded methanol solvates, contrasting with the target compound’s uncharacterized crystal structure .

Biological Activity

The compound 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine (CAS Number: 85276-92-2) is a heterocyclic compound that belongs to the triazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in anti-inflammatory and anticancer therapies. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C4H6N6
  • Molecular Weight : 150.14 g/mol
  • CAS Number : 85276-92-2

The structure of this compound consists of a triazole ring fused with another triazole and an amine group at the 7-position. The presence of the methyl group at the 2-position is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole scaffold exhibit significant anticancer properties. For instance, research has shown that derivatives of triazoles can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, this compound has been evaluated for its cytotoxic effects against human cancer cell lines.

Cell Line IC50 (μM)
HeLa (cervical)12.5
MCF-7 (breast)15.0
A549 (lung)10.0

These findings suggest that this compound may be a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been widely studied. In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Treatment Cytokine Levels (pg/mL)
ControlTNF-alpha: 200
Compound TreatmentTNF-alpha: 50

This reduction indicates that the compound may modulate inflammatory pathways effectively.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in the inflammatory response.
  • Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : It may interfere with signaling cascades such as NF-kB and MAPK pathways.

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer potential of various triazole derivatives. Among them, this compound was highlighted for its potent activity against breast cancer cells (MCF-7), showing a significant reduction in cell viability compared to control groups .

Study on Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated that treatment with this compound led to a marked decrease in paw edema and lower levels of inflammatory markers in serum .

Q & A

Basic: What are common synthetic routes for 2-methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine derivatives?

Answer:
The synthesis typically involves nucleophilic substitution at the C5 and C7 positions of the triazolo-triazine core. A general procedure includes:

  • Step 1: Reacting 5,7-dichloro or diphenoxy precursors (e.g., compound 5 in ) with primary/secondary amines in ethanol at 60–100°C for 3–72 hours .
  • Step 2: Purification via silica gel chromatography (e.g., EtOAc/light petroleum gradients) or recrystallization .
  • Example: N-Cyclohexyl derivatives are synthesized with 52% yield using cyclohexylamine at 60°C, confirmed by 1H-NMR^1 \text{H-NMR} and elemental analysis .

Advanced: How do substituents at C5/C7 influence adenosine receptor (AR) antagonism?

Answer:
Substituent effects are critical for AR subtype selectivity:

  • C5 Benzylamino groups enhance affinity for hA2A_{2A}AR (e.g., compound 10 : Ki=1.11nMK_i = 1.11 \, \text{nM}) due to hydrophobic interactions with transmembrane residues .
  • C7 Free amino groups improve binding across AR subtypes, while phenylureido moieties at C7 increase hA2A_{2A}AR selectivity (compound 14 : hA1/hA2A=216\text{hA}_1/\text{hA}_{2A} = 216) by stabilizing hydrogen bonds with EL2 loop residues .
  • Methodology: Affinity is assessed via radioligand binding assays, supported by molecular docking (e.g., AutoDock Vina) to rationalize substituent contributions .

Basic: Which spectroscopic methods characterize triazolo-triazine derivatives?

Answer:
Key techniques include:

  • 1H-NMR^1 \text{H-NMR}: Assigns substituent environments (e.g., furan protons at δ 6.6–7.9 ppm, aromatic amines at δ 8.5–9.8 ppm) .
  • IR Spectroscopy: Confirms NH2_2 (3388–3431 cm1^{-1}) and C=N (1603–1654 cm1^{-1}) stretches .
  • Mass Spectrometry (ESI-MS): Validates molecular ions (e.g., m/z 248.9 for methylthio derivatives) .
  • X-Ray Crystallography: Resolves planar triazolo-triazine cores and dihedral angles (e.g., 3.56° between phenyl and heterocycle planes) .

Advanced: How can NMR discrepancies in N-alkylated derivatives be resolved?

Answer:
Contradictions arise from tautomerism or conformational flexibility :

  • Tautomer Identification: Use 15N ^{15} \text{N}-NMR or X-ray data to confirm dominant tautomers (e.g., 5,5-dimethyl derivatives show no annular tautomerism in crystals) .
  • Dynamic Effects: Variable-temperature NMR (e.g., 25–100°C) can reveal slow-exchange NH protons in alkylamino substituents .
  • Case Study: Compound 23 shows broad singlet NH signals (δ 9.25 ppm) due to restricted rotation in cyclohexyl groups, resolved via 2D NOESY .

Basic: What purification techniques are standard for these compounds?

Answer:

  • Column Chromatography: Gradient elution (e.g., DCM/EtOAc 99:1 → 98:2) isolates products with >95% purity .
  • Recrystallization: Ethanol/light petroleum systems yield high-purity solids (e.g., compound 6 at 80.5% yield) .
  • Flash Chromatography: Used for polar derivatives (e.g., methanesulfonyl groups) with methanol/DCM gradients .

Advanced: How can C5 nucleophilic substitution yields be optimized?

Answer:

  • Solvent Choice: Ethanol or acetonitrile improves solubility of amines (e.g., 73% yield with acetonitrile for tert-butyl carbamate derivatives) .
  • Temperature Control: Reactions at 95–100°C in sealed tubes enhance kinetics (e.g., 72-hour reactions for low-reactivity amines) .
  • Catalysis: Piperidine (0.05 mL) in acetone accelerates cyclocondensation, reducing side products .

Basic: What are typical substituents introduced at C5/C7?

Answer:
Common substituents include:

  • C5: Phenoxy, methylsulfonyl, benzylamino .
  • C7: Alkylamines (e.g., cyclohexyl, benzyl), arylureas .
  • Example: N5,N7-di(4-fluorobenzyl) derivatives are synthesized via two-step substitutions with 4-fluorobenzylamine .

Advanced: What computational tools predict triazolo-triazine bioactivity?

Answer:

  • Docking Software: AutoDock or Glide models ligand-receptor interactions (e.g., benzylamino groups in hA2A_{2A}AR hydrophobic pockets) .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values for adenosine antagonism .
  • Interaction Energy Fingerprints (IEFs): Quantify per-residue contributions (e.g., IEele for Glu169 salt bridges) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.